2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further substituted with two methyl groups and a dione functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 2-methoxybenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazone
- 4-{[1-(5-bromo-2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid
Uniqueness
Compared to similar compounds, 2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique structural features, such as the presence of a methoxyphenyl group and a cyclohexane ring with dione functionality. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
64495-93-8 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O3/c1-16(2)9-13(17)12(14(18)10-16)8-11-6-4-5-7-15(11)19-3/h4-8H,9-10H2,1-3H3 |
InChI Key |
NOBNYOWUFBWYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=CC2=CC=CC=C2OC)C(=O)C1)C |
Origin of Product |
United States |
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